molecular formula C18H36N2O4 B2953198 Di-tert-butyl octane-1,8-diyldicarbamate CAS No. 82409-00-5

Di-tert-butyl octane-1,8-diyldicarbamate

Cat. No.: B2953198
CAS No.: 82409-00-5
M. Wt: 344.496
InChI Key: YLKUQZHLQVRJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl octane-1,8-diyldicarbamate is a chemical compound with the molecular formula C18H36N2O4 and a molecular weight of 344.49 g/mol . This compound is known for its unique structure, which includes two tert-butyl groups and a carbamate linkage. It is primarily used in research and development settings and has various applications in chemistry and industry.

Scientific Research Applications

Di-tert-butyl octane-1,8-diyldicarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

Di-tert-butyl octane-1,8-diyldicarbamate is intended for research use only and is not for medicinal or household use . Further safety and hazard information is not provided in the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl octane-1,8-diyldicarbamate can be synthesized through multiple routes. One common method involves the reaction between tert-butyl azidoformate and 1,8-diaminooctane . The reaction typically takes place in solvents such as diethyl ether and dimethyl sulfoxide, under ambient temperature conditions, and yields the desired product in about 44% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process generally involves large-scale reactions using similar reagents and conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl octane-1,8-diyldicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the carbamate groups, leading to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines.

Mechanism of Action

The mechanism of action of di-tert-butyl octane-1,8-diyldicarbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate groups can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl dicarbonate: Another carbamate compound used in organic synthesis.

    Octane-1,8-diyldicarbamate: A similar compound without the tert-butyl groups.

    Di-tert-butyl carbonate: A related compound with different functional groups.

Uniqueness

Di-tert-butyl octane-1,8-diyldicarbamate is unique due to its specific structure, which includes both tert-butyl groups and a long alkyl chain. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[8-[(2-methylpropan-2-yl)oxycarbonylamino]octyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N2O4/c1-17(2,3)23-15(21)19-13-11-9-7-8-10-12-14-20-16(22)24-18(4,5)6/h7-14H2,1-6H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKUQZHLQVRJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.